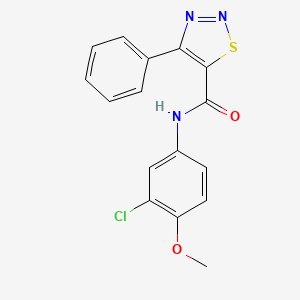![molecular formula C22H22N6O2S B11018948 N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B11018948.png)
N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups This compound is part of the triazolopyridine family, known for their diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-a]pyridine core, followed by the introduction of the methylsulfanyl group. The final steps involve the coupling of this intermediate with the pyridazinylacetamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triazolo[4,3-a]pyridine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazolo[4,3-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving triazolopyridine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine moiety may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolo[4,3-a]pyridine core and may have similar pharmacological activities.
Pyridazinylacetamide derivatives: Compounds with the pyridazinylacetamide structure may exhibit similar chemical reactivity and biological properties.
Uniqueness
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is unique due to the combination of the triazolo[4,3-a]pyridine and pyridazinylacetamide moieties, which may confer distinct pharmacological properties and chemical reactivity compared to other compounds in these classes.
Propiedades
Fórmula molecular |
C22H22N6O2S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-31-14-12-18(22-25-24-19-9-5-6-13-27(19)22)23-20(29)15-28-21(30)11-10-17(26-28)16-7-3-2-4-8-16/h2-11,13,18H,12,14-15H2,1H3,(H,23,29)/t18-/m0/s1 |
Clave InChI |
CBDRAMUUKFKLTG-SFHVURJKSA-N |
SMILES isomérico |
CSCC[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
SMILES canónico |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11018867.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018871.png)
![2-{2-[(2-Ethoxyphenyl)carbonyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11018885.png)
![3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11018887.png)
![N-[3-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11018890.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11018901.png)
![4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11018907.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11018915.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B11018923.png)
![N-(3-phenoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018927.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018929.png)

![methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11018955.png)
![1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11018960.png)
